UCL 2077

Descripción general

Descripción

Aplicaciones Científicas De Investigación

UCL 2077 tiene una amplia gama de aplicaciones de investigación científica. Se utiliza ampliamente en estudios relacionados con la posthiperpolarización lenta en neuronas, particularmente en el núcleo paraventricular talámico y las células piramidales del hipocampo . El compuesto también se ha empleado en investigaciones centradas en la excitabilidad de las neuronas y la modulación de las corrientes de potasio. Además, this compound se utiliza en estudios que investigan los efectos de los bloqueadores de los canales de potasio sobre los canales KCNQ asociados a la epilepsia .

Análisis Bioquímico

Biochemical Properties

UCL 2077 interacts with various enzymes, proteins, and other biomolecules. It is a selective blocker of the sAHP channels, with an IC50 of 500 nM in hippocampal neurons . This compound also inhibits KCNQ1 and KCNQ2 channels, which are associated with epilepsy . The compound has minimal effects on calcium channels, action potentials, and input resistance . The interactions of this compound with these channels are crucial for its role in modulating neuronal excitability and preventing excessive neuronal firing.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In hippocampal neurons, it suppresses the slow afterhyperpolarization (sAHP) current, which is implicated in learning and memory . This suppression leads to an increase in neuronal excitability, as the sAHP current normally acts to reduce excitability after a burst of action potentials . This compound also affects the intermediate-conductance calcium-activated potassium channels, further influencing cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific potassium channels. This compound inhibits the sAHP channels by binding to their opening state, which prevents the channels from conducting potassium ions . This inhibition reduces the afterhyperpolarization phase, leading to increased neuronal excitability. Additionally, this compound selectively blocks KCNQ1 and KCNQ2 channels, which are involved in regulating neuronal and cardiac excitability . The compound’s effects on these channels are voltage-independent, meaning that it can inhibit the channels regardless of the membrane potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -80°C for up to six months and at -20°C for up to one month . In vitro studies have shown that this compound can maintain its inhibitory effects on sAHP channels for extended periods, although its potency may decrease slightly over time . Long-term exposure to this compound in cell cultures has been associated with sustained increases in neuronal excitability and alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits sAHP channels and increases neuronal excitability without causing significant adverse effects . At higher doses, the compound can lead to toxic effects, including disruptions in cardiac function due to its inhibition of KCNQ1 channels . The threshold for these adverse effects varies depending on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to potassium channel regulation. The compound interacts with enzymes and cofactors that modulate the activity of sAHP and KCNQ channels . These interactions can influence metabolic flux and the levels of specific metabolites within cells. This compound’s effects on potassium channels also have downstream impacts on cellular energy metabolism and ion homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its binding to potassium channels and other membrane proteins . This compound tends to accumulate in regions with high densities of these channels, such as the hippocampus and other areas of the brain involved in learning and memory . This localization is crucial for its therapeutic effects on neuronal excitability.

Subcellular Localization

This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with potassium channels . The compound’s activity is influenced by its localization, as it needs to be in close proximity to its target channels to exert its effects. This compound does not appear to undergo significant post-translational modifications that would alter its localization or function . Its presence in the plasma membrane allows it to effectively modulate neuronal excitability and prevent excessive firing.

Métodos De Preparación

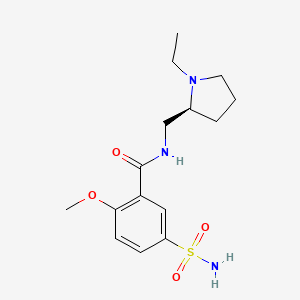

La síntesis de UCL 2077 implica la reacción de la trifenilmetilamina con piridina. El compuesto se prepara normalmente en forma sólida con una pureza de ≥98% (HPLC). Es soluble en dimetilsulfóxido (DMSO) a concentraciones superiores a 20 mg/mL, pero es insoluble en agua .

Análisis De Reacciones Químicas

UCL 2077 experimenta varios tipos de reacciones químicas, centrándose principalmente en su interacción con las corrientes iónicas. Se ha demostrado que disminuye la amplitud de las corrientes de potasio mediadas por erg y aumenta la tasa de desactivación de estas corrientes. El compuesto también desplaza la curva de activación de estas corrientes a potenciales menos hiperpolarizantes y disminuye el grado de histéresis de voltaje . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen DMSO como solvente y varias corrientes iónicas en grabaciones de corriente unidas a la célula.

Mecanismo De Acción

El mecanismo de acción principal de UCL 2077 implica su papel como bloqueador selectivo de los canales de posthiperpolarización lenta. Inhibe los canales de posthiperpolarización lenta con un valor de IC50 de 500 nM en neuronas del hipocampo. El compuesto tiene efectos mínimos sobre los canales de calcio, los potenciales de acción, la resistencia de entrada y la posthiperpolarización media. This compound también actúa como un bloqueador selectivo de subtipos de los canales KCNQ asociados a la epilepsia .

Comparación Con Compuestos Similares

UCL 2077 es único en su inhibición selectiva de los canales de posthiperpolarización lenta. Los compuestos similares incluyen otros bloqueadores de los canales de potasio como SCH 58261, STF-62247 y MRS 1523. this compound destaca por su especificidad para los canales de posthiperpolarización lenta y sus efectos mínimos sobre otras corrientes iónicas .

Propiedades

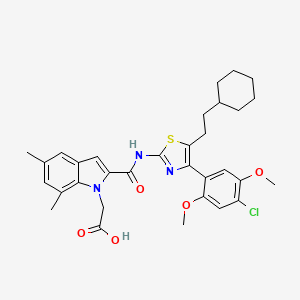

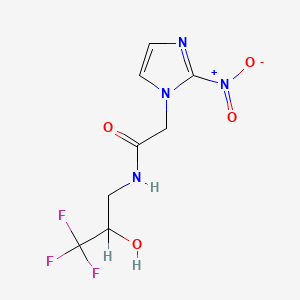

IUPAC Name |

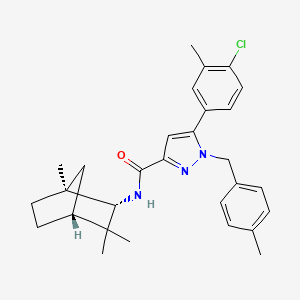

1,1,1-triphenyl-N-(pyridin-3-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2/c1-4-12-22(13-5-1)25(23-14-6-2-7-15-23,24-16-8-3-9-17-24)27-20-21-11-10-18-26-19-21/h1-19,27H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFNWDHABGBCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647764 | |

| Record name | 1,1,1-Triphenyl-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918311-87-2 | |

| Record name | 1,1,1-Triphenyl-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Triphenylmethylaminomethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.